[(4,5-Dichloro-2-methylphenyl)sulfonyl](3-pyridylmethyl)amine
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Overview
Description
[(4,5-Dichloro-2-methylphenyl)sulfonyl](3-pyridylmethyl)amine is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a benzenesulfonamide core with two chlorine atoms and a methyl group attached to the benzene ring, along with a pyridinylmethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5-Dichloro-2-methylphenyl)sulfonyl](3-pyridylmethyl)amine typically involves the sulfonation of a suitable aromatic precursor followed by chlorination and subsequent functionalization with a pyridinylmethyl group. One common synthetic route includes:
Chlorination: The addition of chlorine atoms to specific positions on the benzene ring.
Alkylation: The attachment of the pyridinylmethyl group to the nitrogen atom of the sulfonamide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation and chlorination processes, followed by purification steps to ensure the desired product’s purity and yield. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(4,5-Dichloro-2-methylphenyl)sulfonyl](3-pyridylmethyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
[(4,5-Dichloro-2-methylphenyl)sulfonyl](3-pyridylmethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in developing new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of [(4,5-Dichloro-2-methylphenyl)sulfonyl](3-pyridylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, altering cellular processes and leading to its observed effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4,5-dichloro-2-methyl-3(2H)-pyridazinone: A related compound with similar structural features but different functional groups.
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide: Another sulfonamide derivative with variations in the position of chlorine and methyl groups.
Uniqueness
[(4,5-Dichloro-2-methylphenyl)sulfonyl](3-pyridylmethyl)amine is unique due to its specific substitution pattern and the presence of both chlorine and pyridinylmethyl groups
Properties
IUPAC Name |
4,5-dichloro-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-9-5-11(14)12(15)6-13(9)20(18,19)17-8-10-3-2-4-16-7-10/h2-7,17H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOWOMLKODMJRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CN=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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